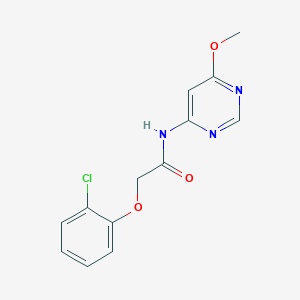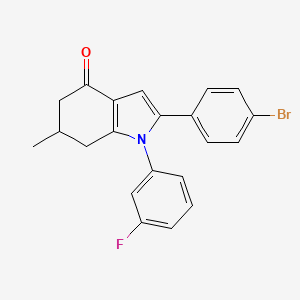
2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-methyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-methyl-5,6,7-trihydroindol-4-one (2-4BP-1-3FP-6M-5,6,7THI-4-one) is an organic compound with a unique structure. It is a synthetic molecule with a wide range of applications in both scientific research and laboratory experiments. 2-4BP-1-3FP-6M-5,6,7THI-4-one is a versatile compound that can be used to study various biochemical and physiological processes. It has been used to study the structure and function of proteins, enzymes, and other cellular components.
Scientific Research Applications
Synthesis and Applications
2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-methyl-5,6,7-trihydroindol-4-one represents a compound that may have relevance in various fields of scientific research, although specific studies directly mentioning this compound are limited. However, research on similar bromophenyl and fluorophenyl derivatives provides insights into the potential applications of such compounds in areas like antimicrobial agents, synthesis methodologies, and materials science.
Antimicrobial Agents : Compounds containing bromophenyl and fluorophenyl moieties, similar to 2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-methyl-5,6,7-trihydroindol-4-one, have been synthesized and tested for their antimicrobial properties. For instance, thiourea derivatives with bromophenyl and fluorophenyl substitutions demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthetic Methodologies : Research on the synthesis of bromophenyl and fluorophenyl compounds, like the practical synthesis of 2-fluoro-4-bromobiphenyl, provides a foundation for developing new synthetic routes that could be applicable to the synthesis of 2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-methyl-5,6,7-trihydroindol-4-one. Such studies emphasize the importance of efficient, cost-effective synthesis methods for bromophenyl and fluorophenyl derivatives, potentially facilitating their application in medicinal chemistry and materials science (Qiu et al., 2009).
Materials Science : Bromophenyl and fluorophenyl derivatives have been explored for their utility in materials science, such as in the development of carbonic anhydrase inhibitors, which are valuable for treating conditions like glaucoma, epilepsy, and osteoporosis. The synthesis and characterization of novel bromophenols including natural products and their inhibitory properties on carbonic anhydrase highlight the diverse applications of bromophenyl derivatives in developing new therapeutic agents (Balaydın et al., 2012).
properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-fluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVMKSIWGISEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-methyl-5,6,7-trihydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2972545.png)

![3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2972549.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2972551.png)
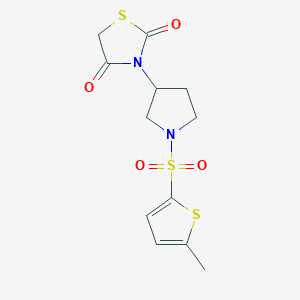
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)
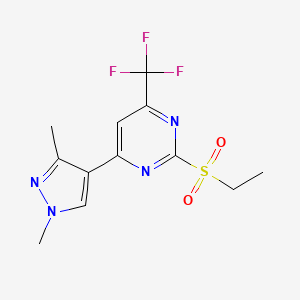
![8-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972559.png)

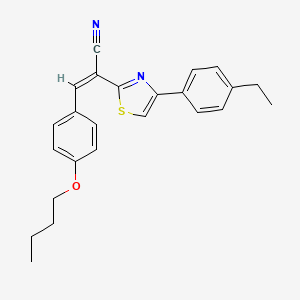
![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)
